molecular formula C22H39O5- B14278968 3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate CAS No. 137178-35-9

3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate

Cat. No.: B14278968
CAS No.: 137178-35-9
M. Wt: 383.5 g/mol
InChI Key: YYDVIBSCNDQQSB-UHFFFAOYSA-M
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Description

3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate is a chemical compound with a complex structure that includes a hydroxy group, an octadec-9-en-1-yl group, and an oxobutanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate typically involves the esterification of 3-hydroxy-4-oxobutanoic acid with octadec-9-en-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The octadec-9-en-1-yl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-cis-octadec-9-enoyl-L-carnitine
  • 3-Hydroxy-2-octadecanamidooctadec-4-en-1-yl
  • 3-Hydroxy-2-[(1-hydroxyhexacosylidene)amino]octadec-4-en-1-yl

Uniqueness

3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

CAS No.

137178-35-9

Molecular Formula

C22H39O5-

Molecular Weight

383.5 g/mol

IUPAC Name

3-hydroxy-4-octadec-9-enoxy-4-oxobutanoate

InChI

InChI=1S/C22H40O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-22(26)20(23)19-21(24)25/h9-10,20,23H,2-8,11-19H2,1H3,(H,24,25)/p-1

InChI Key

YYDVIBSCNDQQSB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C(CC(=O)[O-])O

Origin of Product

United States

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